A Comprehensive Technical Guide to Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid
A Comprehensive Technical Guide to Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid
CAS Number: 882847-21-4
Introduction: A Novel Building Block for Advanced Peptide Therapeutics
In the landscape of modern drug discovery, particularly in the realm of peptide therapeutics, the demand for novel building blocks that impart advantageous physicochemical properties is ever-increasing. Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid has emerged as a significant contributor to this field. This non-proteinogenic amino acid is strategically designed to introduce lipophilicity and conformational rigidity into peptide structures. Its unique architecture, featuring a piperidine ring substituted with both a cyclohexyl and a carboxylic acid moiety at the 4-position, offers a distinct advantage in the design of peptides with enhanced stability, improved cell permeability, and tailored receptor-binding profiles.[1][] The fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[1] This guide provides an in-depth technical overview of Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid, encompassing its synthesis, purification, characterization, and strategic applications in peptide science.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid is paramount for its effective utilization in synthesis and for predicting its influence on the resulting peptides.
| Property | Value | Source |
| CAS Number | 882847-21-4 | [1] |
| Molecular Formula | C₂₇H₃₁NO₄ | [1] |
| Molecular Weight | 433.55 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 165-174 °C | [1] |
| Purity (Typical) | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis and Purification: A Chemist's Perspective
The synthesis of Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid is a multi-step process that requires careful execution and purification to ensure high purity of the final building block. The following is a plausible and chemically sound synthetic pathway based on established organic chemistry principles.
Synthetic Pathway Overview
Caption: Proposed synthetic pathway for Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 4-Cyano-4-cyclohexylpiperidine (Intermediate C)
This step can be achieved through a variation of the Strecker synthesis.
-
Reaction Setup: In a well-ventilated fume hood, to a solution of 1-cyclohexylpiperidine in a suitable solvent such as dichloromethane, add a solution of potassium cyanide in water.
-
Acidification: Cool the mixture in an ice bath and slowly add hydrochloric acid. The reaction is exothermic and releases toxic HCN gas; extreme caution is necessary.
-
Reaction: Stir the biphasic mixture vigorously at room temperature overnight.
-
Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to 4-Cyclohexyl-piperidine-4-carboxylic acid (Intermediate D)
The hydrolysis of the nitrile to a carboxylic acid can be performed under acidic or basic conditions.[3][4][5][6][7]
-
Acid Hydrolysis: Reflux the 4-cyano-4-cyclohexylpiperidine in a mixture of concentrated hydrochloric acid and water for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and adjust the pH to neutral with a base (e.g., NaOH) to precipitate the amino acid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
Step 3: Fmoc Protection to Yield the Final Product (E)
The protection of the piperidine nitrogen with the Fmoc group is a critical step.[8][9]
-
Reaction Setup: Dissolve the 4-cyclohexyl-piperidine-4-carboxylic acid in a mixture of 1,4-dioxane and water.
-
Basification: Add a base such as sodium bicarbonate or sodium carbonate to the solution.
-
Addition of Fmoc Reagent: Slowly add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane to the reaction mixture at 0 °C.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Isolation: Filter the white precipitate, wash thoroughly with water, and dry under vacuum.
Purification Protocol
High purity of the final product is essential for successful peptide synthesis.
-
Recrystallization: The crude Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes, to remove most impurities.
-
Reverse-Phase HPLC: For obtaining purities greater than 98%, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.[10][11] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid is a common system for such purifications.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid is as a building block in Fmoc-based SPPS.[1] Its incorporation into a peptide chain follows the standard SPPS cycle.
SPPS Workflow
Caption: Standard workflow for incorporating the title compound in Fmoc-SPPS.
Mechanism of Fmoc Deprotection
The key step in the SPPS cycle is the removal of the Fmoc group to liberate the free amine for the next coupling reaction. This is typically achieved using a solution of 20% piperidine in dimethylformamide (DMF).[12][13]
The mechanism proceeds via a β-elimination pathway:
-
The piperidine acts as a base and abstracts the acidic proton on the fluorenyl ring.
-
This generates a stabilized carbanion.
-
The carbanion undergoes elimination to release dibenzofulvene and carbon dioxide, and the deprotected amine.
-
The dibenzofulvene is trapped by piperidine to form a stable adduct, which is washed away.[14]
Characterization and Analytical Data
Proper characterization of Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid is crucial for quality control. The following are expected analytical data based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm, and the aliphatic protons of the fluorenyl moiety between 4.2 and 4.5 ppm).[15] The cyclohexyl and piperidine protons will appear as a complex series of multiplets in the aliphatic region (typically 1.0-3.5 ppm).
-
¹³C NMR: The carbon NMR will display signals for the carbonyl carbon of the carboxylic acid (around 175-180 ppm), the carbons of the Fmoc group (aromatic carbons between 120 and 145 ppm, and aliphatic carbons between 45 and 70 ppm), and the carbons of the cyclohexyl and piperidine rings in the aliphatic region (typically 25-60 ppm).[16][17][18]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show the molecular ion peak corresponding to the mass of the compound. Common adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed. The fragmentation pattern in MS/MS would likely involve the loss of the Fmoc group and decarboxylation.
Impact on Drug Discovery and Design
The incorporation of the 4-cyclohexyl-piperidine-4-carboxylic acid moiety can significantly influence the properties of a peptide therapeutic:
-
Increased Lipophilicity: The cyclohexyl group enhances the lipophilicity of the peptide, which can improve its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.[1][19][20]
-
Conformational Constraint: The rigid piperidine ring restricts the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.
-
Metabolic Stability: The non-proteinogenic nature of this building block can increase the peptide's resistance to proteolytic degradation, thereby extending its in vivo half-life.
Conclusion
Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid is a valuable and versatile building block for the synthesis of advanced peptide therapeutics. Its unique structural features provide medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of peptides. A thorough understanding of its synthesis, purification, and incorporation into SPPS workflows, as detailed in this guide, is essential for its successful application in the development of next-generation peptide drugs.
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